(S)-Azepane-2-carboxylic acid hydrochloride
CAS No.: 123053-42-9
Cat. No.: VC20875149
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123053-42-9 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | (2S)-azepane-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |
| Standard InChI Key | ZLLUTYACBSEHCT-UHFFFAOYSA-N |
| SMILES | C1CCC(NCC1)C(=O)O.Cl |
| Canonical SMILES | C1CCC(NCC1)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Structural Features
(S)-Azepane-2-carboxylic acid hydrochloride consists of a seven-membered azepane ring with a carboxylic acid group at the 2-position in the (S) configuration. The hydrochloride salt formation enhances its stability and solubility in polar solvents, making it suitable for various research applications.
| Property | Value |
|---|---|
| CAS Number | 123053-42-9 |
| IUPAC Name | (2S)-azepane-2-carboxylic acid hydrochloride |
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c9-7(10)6-4-2-1-3-5-8-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 |
| Standard InChIKey | ZLLUTYACBSEHCT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(NCC1)C(=O)O.Cl |
The compound's structure features a carboxylic acid group that can participate in hydrogen bonding and acid-base reactions, while the seven-membered ring provides conformational flexibility compared to smaller ring systems . The (S) stereochemistry at the α-carbon is critical for its biological activities and applications in asymmetric synthesis.
Physical Properties
The physical properties of (S)-Azepane-2-carboxylic acid hydrochloride contribute to its behavior in various experimental and application contexts:
| Physical Property | Characteristic |
|---|---|
| Physical Form | Solid |
| Solubility | Highly soluble in water and polar solvents |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Storage Conditions | Stable at room temperature, preferably in inert atmosphere and dark conditions |
These properties make (S)-Azepane-2-carboxylic acid hydrochloride suitable for use in various synthetic and biological applications, with favorable handling characteristics for research purposes .
Synthesis Methods
Several synthetic routes have been developed for the preparation of (S)-Azepane-2-carboxylic acid hydrochloride, each with distinct advantages for different research contexts.
Asymmetric Synthesis Routes
One efficient approach to synthesizing (S)-Azepane-2-carboxylic acid involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates followed by selective reduction of the amide carbonyl group . This method enables the preparation of optically active α-alkylated azepane-2-carboxylic acid esters with controlled stereochemistry.
Another synthetic route employs the oxidative cleavage of aza-bicyclo[3.2.2]nonene, which simultaneously generates the C2 and C5 substituents in a stereoselective manner. This approach has proven valuable for large-scale preparation of (S)-Azepane-2-carboxylic acid derivatives for drug discovery projects .
Resolution of Racemic Mixtures
An alternative approach involves the synthesis of racemic azepane-2-carboxylic acid followed by chiral resolution:
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The racemic azepane-2-carboxylic acid is first synthesized
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Reaction with D-α-phenylethylamine in a suitable solvent forms diastereomeric salts
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Crystallization separates the salts
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pH adjustment and salt removal provides the (S)-isomer
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Recrystallization yields pure (S)-azepane-2-carboxylic acid
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Treatment with hydrochloric acid forms the hydrochloride salt
This method is particularly useful for large-scale production due to its scalability and cost-effectiveness.
Biological Activities
Research has identified several significant biological activities associated with (S)-Azepane-2-carboxylic acid hydrochloride, making it a compound of interest for various therapeutic applications.
Neuroprotective Properties
Studies suggest potential neuroprotective effects that could be beneficial for treating neurodegenerative diseases. The compound's structural similarity to other cyclic amino acids that have demonstrated neuroprotective properties supports this potential application, though detailed mechanistic studies are still emerging in the literature.
Applications in Drug Development and Research
Pharmaceutical Applications
(S)-Azepane-2-carboxylic acid hydrochloride serves as a valuable chiral auxiliary in asymmetric synthesis, facilitating the creation of complex organic molecules crucial for medicinal chemistry and drug development. Its unique structure allows interaction with multiple biological targets, making it suitable for developing treatments across various therapeutic areas.
The compound's ability to function as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, makes it particularly valuable in drug discovery programs. Its chiral nature allows researchers to create molecules with specific three-dimensional structures needed for optimal biological activity.
Research in Peptidomimetics
The research on similar cyclic amino acids suggests that (S)-Azepane-2-carboxylic acid hydrochloride could be valuable in developing peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacological properties. Peptidomimetics based on non-canonical amino acids can enhance the stability of specific secondary structures and/or biological function .
SAM-Dependent Cyclization Research
Recent research has explored related synthetic pathways involving S-adenosylmethionine (SAM)-dependent cyclization reactions, which provide insights into the formation of strained heterocycles similar to those found in (S)-Azepane-2-carboxylic acid hydrochloride. These studies combine structural and biochemical analyses with quantum mechanical calculations to reveal catalytic insights that may be applicable to the synthesis of (S)-Azepane-2-carboxylic acid and related compounds .
Synthetic Applications
Building Block in Organic Synthesis
(S)-Azepane-2-carboxylic acid hydrochloride is valued as a building block for diverse organic syntheses. Its cyclic structure and chiral center provide unique scaffolding opportunities for creating complex molecules. In particular, the compound has been utilized in the preparation of tetrahydroazepines through silyl aza-Prins cyclization, demonstrating its versatility in heterocycle synthesis .
Combinatorial Chemistry Applications
The compound's structural features make it valuable for diversifying chemical libraries in combinatorial chemistry approaches. By incorporating (S)-Azepane-2-carboxylic acid hydrochloride into molecular scaffolds, researchers can explore novel chemical space and potentially discover compounds with unique biological activities.
Analytical Characterization
Spectroscopic Properties
Spectroscopic methods are essential for confirming the identity and purity of (S)-Azepane-2-carboxylic acid hydrochloride. NMR spectroscopy provides detailed structural information:
The 1H NMR spectrum in D2O typically shows characteristic patterns for the azepane ring protons, with the α-proton at the 2-position appearing as a distinctive signal that confirms the presence of the carboxylic acid group at this position .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate chiral columns can be used to determine the enantiomeric purity of (S)-Azepane-2-carboxylic acid hydrochloride. This is particularly important for applications in asymmetric synthesis where high enantiomeric excess is required.
| Analytical Method | Application |
|---|---|
| HPLC | Determination of purity and enantiomeric excess |
| NMR Spectroscopy | Structural confirmation and purity assessment |
| Mass Spectrometry | Accurate mass determination and fragmentation pattern analysis |
| X-ray Crystallography | Definitive confirmation of absolute configuration |
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of (S)-Azepane-2-carboxylic acid hydrochloride exist, with variations in ring size, substituents, and stereochemistry:
| Compound | Structure | Similarity to (S)-Azepane-2-carboxylic acid HCl | Key Differences |
|---|---|---|---|
| Piperidine-2-carboxylic acid HCl | Six-membered ring | High (0.97) | Smaller ring size |
| (S)-Piperidine-2-carboxylic acid HCl | Six-membered ring with S configuration | High (0.97) | Smaller ring size |
| (R)-Piperidine-2-carboxylic acid HCl | Six-membered ring with R configuration | High (0.97) | Opposite stereochemistry, smaller ring |
| Azepane-2-carboxylic acid | Seven-membered ring | High (0.97) | Free base vs. hydrochloride salt |
| 1-Methylazepane-2-carboxylic acid HCl | Seven-membered ring with N-methyl | High (0.95) | N-methyl substituent |
The comparison reveals that slight structural modifications can lead to significant changes in biological activity and physicochemical properties . Understanding these relationships is crucial for rational drug design and optimization of lead compounds.
Functional Comparison
Beyond structural similarities, functional comparisons with related compounds highlight the unique properties of (S)-Azepane-2-carboxylic acid hydrochloride:
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The seven-membered ring provides greater conformational flexibility compared to smaller rings like those in proline or azetidine-2-carboxylic acid
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The (S) stereochemistry at the α-carbon is critical for specific biological activities
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The hydrochloride salt formation enhances solubility in polar solvents, facilitating use in biological assays
These functional characteristics position (S)-Azepane-2-carboxylic acid hydrochloride as a distinct entity in the landscape of heterocyclic amino acids with specialized applications in research and drug development.
Current Research and Future Perspectives
Recent studies have expanded our understanding of azepane-based compounds and their potential applications. The synthesis of tetrahydroazepines through silyl aza-Prins cyclization demonstrates continuing interest in developing novel methodologies for creating azepane-based structures .
The potential of (S)-Azepane-2-carboxylic acid hydrochloride in drug development remains an active area of research. Its unique structural features, combined with the growing interest in peptidomimetics and non-canonical amino acids, suggest promising future applications in pharmaceutical research and development.
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